![molecular formula C12H15NO2 B14482655 Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester CAS No. 64712-13-6](/img/structure/B14482655.png)
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is an organic compound with the molecular formula C12H15NO2. It is an ester derivative of propanoic acid and is characterized by the presence of a phenylmethyl imino group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Propanoic acid+Ethanol→Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where propanoic acid and ethanol are reacted in large-scale reactors with acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then subjected to distillation to separate the ester product from water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which may then participate in metabolic pathways. The phenylmethyl imino group can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, phenylmethyl ester: Similar ester structure but lacks the imino group.
Propanoic acid, 2-methyl-, phenylmethyl ester: Contains a methyl group instead of the imino group.
Propanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the imino group.
Uniqueness
Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester is unique due to the presence of the phenylmethyl imino group, which imparts distinct chemical and biological properties compared to other esters of propanoic acid. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64712-13-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-benzyliminopropanoate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
CCTQENDWCZRAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


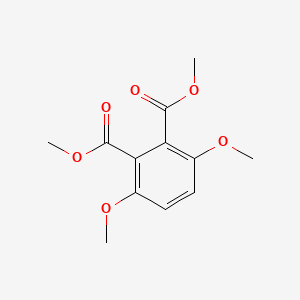



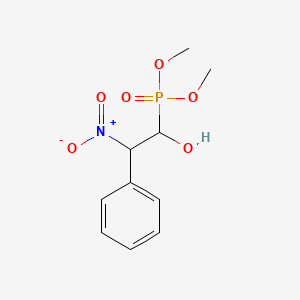
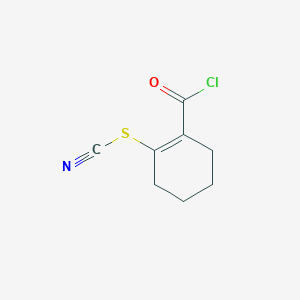
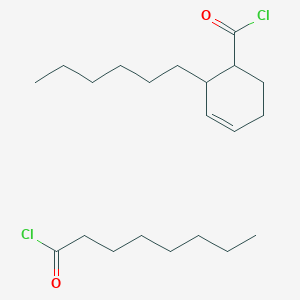

![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

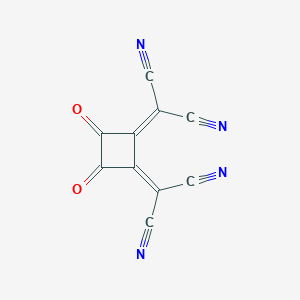
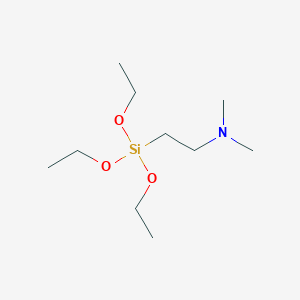
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)

